molecular formula C22H20N4O3 B3995282 3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B3995282
M. Wt: 388.4 g/mol
InChI Key: MUGDWWUEFIZSEM-UHFFFAOYSA-N
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Description

3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amino-substituted derivatives.

Scientific Research Applications

3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Quinazolinone derivatives are known for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-dimethylaminophenyl)-2-phenylquinazolin-4(3H)-one
  • 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one
  • 2-methyl-N’-(4-methylbenzoyl)-N’-phenylbenzohydrazide

Uniqueness

3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-24(2)16-10-12-17(13-11-16)25-21(15-6-5-7-18(14-15)26(28)29)23-20-9-4-3-8-19(20)22(25)27/h3-14,21,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGDWWUEFIZSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
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3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
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3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
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3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 5
3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
3-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

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